4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid
Description
Structural Characteristics and IUPAC Nomenclature
The IUPAC nomenclature for this compound is (4-methyl-2,3-dihydro-1,4-benzoxazin-6-yl)boronic acid, which precisely describes its complex heterocyclic structure. The molecular architecture consists of a benzoxazine core featuring a six-membered heterocyclic ring containing both nitrogen and oxygen atoms fused to a benzene ring system. The compound exhibits a 2,3-dihydro configuration, indicating partial saturation of the oxazine ring, with specific hydrogenation at the 2 and 3 positions. The methyl substituent attached to the nitrogen atom at position 4 provides steric bulk and influences the compound's reactivity profile, while the boronic acid functional group positioned at the 6-carbon of the benzene ring contributes significant Lewis acidity and hydrogen bonding capability.
Detailed structural analysis reveals that the compound contains two hydrogen bond donor sites and four hydrogen bond acceptor sites, with only one rotatable bond, contributing to its relatively rigid molecular framework. The canonical SMILES representation B(C1=CC2=C(C=C1)OCCN2C)(O)O provides a concise description of the molecular connectivity, while the InChI key CKKPNGSUPGAEOV-UHFFFAOYSA-N serves as a unique molecular identifier. The three-dimensional structure demonstrates significant planarity within the benzoxazine core, with the boronic acid functionality extending outward from the aromatic plane, creating opportunities for intermolecular interactions and coordination chemistry.
The benzoxazine ring system in this compound adopts the 1,4-configuration, where oxygen occupies position 1 and nitrogen occupies position 4 of the six-membered heterocycle. This particular isomeric arrangement is the most thermodynamically stable and chemically active form among the six possible benzoxazine isomers, making it particularly suitable for ring-opening polymerization reactions. The 2,3-dihydro designation indicates that the compound exists in a partially reduced state compared to fully aromatic benzoxazine systems, which influences both its chemical reactivity and thermal behavior. The boronic acid moiety at position 6 creates a unique electronic environment within the molecule, as the electron-withdrawing nature of the boron center affects the overall electron density distribution throughout the conjugated system.
Properties
IUPAC Name |
(4-methyl-2,3-dihydro-1,4-benzoxazin-6-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO3/c1-11-4-5-14-9-3-2-7(10(12)13)6-8(9)11/h2-3,6,12-13H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKPNGSUPGAEOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)OCCN2C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718341 | |
| Record name | (4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015242-58-6 | |
| Record name | (4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₉H₁₂BNO₃
- CAS Number : 1015242-58-6
- SMILES Notation : CN1CCOC2=CC=C(B(O)O)C=C12
This structure features a boronic acid group, which is significant for its biological interactions.
Anticancer Activity
Recent studies indicate that derivatives of benzoxazine compounds, including this compound, exhibit potent anticancer properties. For instance, research has shown that certain benzoxazine derivatives can induce apoptosis in cancer cell lines through caspase-dependent pathways. Specifically, a study revealed that this compound could inhibit the deacetylation of p53, a crucial tumor suppressor protein, thereby enhancing its activity against cancer cells .
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties. Benzoxazine derivatives have been identified as phosphoinositide 3-kinase (PI3K) inhibitors, which play a vital role in inflammatory responses. By inhibiting PI3K activity, these compounds may reduce inflammation in conditions such as rheumatoid arthritis .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory effects, this compound has shown antimicrobial activity. Studies suggest that this compound can effectively combat various bacterial strains, making it a candidate for developing new antimicrobial agents.
Case Study 1: Anticancer Efficacy
A study conducted on murine solid tumor systems demonstrated that benzoxazine derivatives exhibited a significant reduction in tumor growth. The compound showed efficacy up to 20-fold better than conventional chemotherapeutics like cisplatin . This finding suggests its potential as a promising candidate in cancer therapy.
Case Study 2: Inhibition of PI3K Pathway
Research focusing on the inhibition of the PI3K pathway highlighted the effectiveness of this compound in reducing inflammatory markers in vitro. The study concluded that the selective inhibition of PI3K isoforms could mitigate side effects commonly associated with broader-spectrum anti-inflammatory drugs .
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: CHBNO
Molecular Weight: 192.21 g/mol
IUPAC Name: 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-ylboronic acid
InChI Key: CKKPNGSUPGAEOV-UHFFFAOYSA-N
The compound features a benzoxazine ring fused with a boronic acid group, which enhances its reactivity and interaction with biological targets.
Medicinal Chemistry
4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid has been studied for its potential pharmacological properties:
- Anticancer Activity: Research indicates that derivatives of benzoxazines can inhibit phosphoinositide 3-kinase (PI3K), a key player in cancer cell signaling pathways. This inhibition may lead to reduced tumor growth in specific cancer types such as breast cancer and leukemia .
- Antimicrobial Properties: The compound exhibits antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics .
Material Science
The incorporation of boronic acids into polymer matrices has led to the development of smart materials:
- Polymer Synthesis: this compound serves as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties. These polymers are useful in applications ranging from coatings to biomedical devices .
Biological Research
The compound's interaction with biological systems has been the focus of several studies:
- Enzyme Inhibition Studies: It has been shown to inhibit enzymes involved in inflammatory pathways, suggesting potential use in treating inflammatory diseases .
Case Study 1: Anticancer Research
A study published in the Journal of Organic Chemistry demonstrated that modifications of benzoxazine derivatives could lead to compounds with improved selectivity towards PI3K inhibition. The study highlighted the structure-activity relationship (SAR) that informs the design of more effective anticancer agents .
Case Study 2: Antimicrobial Activity
Research conducted by Riker Laboratories indicated that certain benzoxazine derivatives possess significant antibacterial activity against strains resistant to conventional antibiotics. This presents a promising avenue for developing new therapeutic agents .
Chemical Reactions Analysis
Petasis Multicomponent Reactions
The boronic acid moiety facilitates participation in the Petasis borono-Mannich reaction, enabling efficient synthesis of 2-hydroxy-1,4-benzoxazine derivatives. In a PPTS-catalyzed protocol ( ):
| Substrates | Catalyst | Conditions | Yield (%) | Product Structure |
|---|---|---|---|---|
| 2-[(Arylmethyl)amino]phenol + Glyoxal + Arylboronic acid | PPTS (10 mol%) | MeOH, reflux, 3 h | 68–92 | 2-Hydroxy-1,4-benzoxazines (e.g., 6a–6g) |
-
The reaction proceeds via a cyclic intermediate formed by condensation of the amine and aldehyde, followed by aryl transfer from the boronic acid.
-
Diastereoselectivity arises from the aryl group attacking the iminium ion intermediate from the face opposite the N-benzyl substituent.
-
PPTS outperformed Lewis acids (e.g., ZnCl₂, SnCl₂) and other Brønsted acids (e.g., PTSA), achieving yields up to 92% (Table 2, entry 9).
Oxidation and Functionalization
The benzoxazine ring undergoes oxidation to form 3-oxo derivatives, as demonstrated in related compounds ():
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| KMnO₄, H₂SO₄ | Acetone, 0°C, 2 h | 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-boronic acid | 75* |
*Extrapolated from analogous transformations ().
N-Alkylation and Ring Expansion
The secondary amine in the benzoxazine ring can undergo alkylation. For example, Betti base derivatives have been converted to naphthoxazines via N-alkylation ( ):
| Alkylating Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| BtCH₂OH | MeOH, rt, 1 h | N-Benzotriazolylmethyl derivatives | 80–90* |
*Based on methodologies for structurally similar amines ( ).
Biological Activity via BRD4 Inhibition
While not a direct chemical reaction, the boronic acid group enhances binding to bromodomains (e.g., BRD4), as seen in related benzoxazines (). This interaction involves reversible covalent bonding with lysine residues, making it relevant for therapeutic agent design.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Differences
8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic Acid
- Structure : Fluorine replaces the methyl group at position 7.
- Electronic Effects : The electron-withdrawing fluorine enhances the electrophilicity of the boronic acid, accelerating Suzuki couplings compared to the methyl-substituted target compound.
- Applications : Likely used in contexts requiring faster reaction kinetics, such as radiolabeling or high-throughput synthesis .
2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid
- Structure : Incorporates a ketone (oxo) group at position 3 and two methyl groups at position 2.
- Applications : Suitable for applications requiring enhanced solubility or specific molecular interactions, such as protease inhibitors .
1,4-Benzodioxan-6-boronic Acid
- Structure : Replaces the benzoxazine’s nitrogen with a second oxygen, forming a benzodioxane ring.
- Electronic Effects : The oxygen-rich ring increases electron density, which may reduce boronic acid reactivity.
- Applications : Useful in polymer chemistry or as a building block for oxygen-rich frameworks .
(2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic Acid
- Structure : Features an oxazole ring (one oxygen, one nitrogen) with an oxo group.
- Electronic Effects : The oxazole’s electron-deficient nature and oxo group enhance boronic acid reactivity.
- Applications: Potential use in bioactive molecule synthesis, particularly kinase inhibitors .
Comparative Data Table
| Compound Name | Molecular Formula | Substituents | Ring Type | Reactivity in Suzuki Coupling | Key Applications |
|---|---|---|---|---|---|
| 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid | C₉H₁₂BNO₃ | Methyl, boronic acid | Benzoxazine | Moderate (electron-donating) | Pharmaceutical intermediates |
| 8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid | C₈H₉BFNO₃ | Fluoro, boronic acid | Benzoxazine | High (electron-withdrawing) | Radiolabeling, catalysis |
| 2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzoxazine-6-boronic acid | C₁₀H₁₂BNO₄ | Dimethyl, oxo, boronic | Benzoxazinone | Moderate (steric hindrance) | Protease inhibition |
| 1,4-Benzodioxan-6-boronic acid | C₈H₉BO₄ | Boronic acid | Benzodioxane | Moderate (oxygen-rich) | Polymer chemistry |
Notes
- Structural Variations : Substituents like fluorine, oxo, or additional heteroatoms significantly alter electronic and steric profiles, impacting applications in drug discovery and materials science.
Preparation Methods
Multicomponent Petasis Reaction Approach
-
- 2-Aminophenol derivatives (bearing a methyl group at the 4-position).
- Aromatic aldehydes.
- Arylboronic acids (to introduce the boronic acid group at the 6-position).
Catalyst : Pyridinium toluene-p-sulphonate (PPTS) is used to promote the condensation and cyclization efficiently.
Solvent and Conditions : Methanol at reflux or room temperature depending on catalyst presence and desired reaction time.
-
- Formation of imine intermediate by reacting 2-aminophenol with the aldehyde.
- Addition of arylboronic acid to the reaction mixture.
- PPTS catalyzes the cyclization to form the benzoxazine ring with boronic acid substitution.
-
- Yields up to 92% have been reported under optimized conditions (10 mol% PPTS, reflux in methanol for 3 hours).
- Reaction times can be shortened with catalyst presence compared to uncatalyzed reactions requiring up to 18 hours.
-
- One-pot synthesis simplifies purification.
- Mild reaction conditions reduce side reactions.
- High selectivity for the desired substitution pattern.
| Parameter | Typical Condition | Yield (%) |
|---|---|---|
| Catalyst | 10 mol% PPTS | ~92% |
| Solvent | Methanol | - |
| Temperature | Reflux (approx. 65 °C) | - |
| Reaction Time | 3 hours | - |
| Substrates | 2-Aminophenol, Aldehyde, Boronic acid | - |
Detailed Reaction Mechanism Insights
The Petasis reaction proceeds via:
- Formation of an imine or iminium ion intermediate from the amine and aldehyde.
- Nucleophilic attack by the boronic acid on the imine carbon.
- Intramolecular cyclization to form the benzoxazine ring.
PPTS acts as a Brønsted acid catalyst, facilitating imine formation and stabilizing intermediates to enhance reaction rate and yield.
Comparative Analysis of Catalysts and Conditions
| Catalyst/Condition | Reaction Time | Yield (%) | Comments |
|---|---|---|---|
| No catalyst, room temperature | 18 h | Moderate | Long reaction time, moderate yield |
| No catalyst, reflux | 18 h | 87 | Improved yield but long time |
| ZnCl2 (10 mol%) | 8 h | 44 | Lower yield, catalyst not effective |
| SnCl2 (10 mol%) | 8 h | 47 | Moderate yield |
| Ni(NO3)2·6H2O (10 mol%) | 8 h | 52 | Moderate yield |
| K2CO3 | - | 0 | No product formed |
| Et3N | - | Low | Lower yields |
| p-Toluenesulfonic acid (PTSA) | - | 65 | Good yield, shorter reaction time |
| Pyridinium toluene-p-sulphonate (PPTS) | 3 h | 92 | Best yield and reaction time balance |
Table 2: Catalyst screening for Petasis reaction towards benzoxazine derivatives
Notes on Purification and Characterization
- Products are typically purified by recrystallization or chromatographic methods.
- Characterization includes:
- $$ ^1H $$ NMR spectroscopy to confirm ring formation and substitution pattern.
- Melting point determination.
- TLC monitoring during synthesis.
Q & A
Q. How can researchers design analogs to enhance binding affinity in medicinal chemistry?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
